Daphniyunnine A
Description
Historical Discovery and Natural Occurrence
The discovery of this compound emerged from the first comprehensive chemical investigation of Daphniphyllum yunnanense, a shrub endemic to the southeastern region of Yunnan Province in the People's Republic of China. This pioneering study, conducted in 2006, led to the simultaneous isolation of five novel alkaloids designated as daphniyunnines A through E, with this compound being the first member of this structurally unique family. The isolation process involved systematic extraction and purification of the stems and leaves of the plant material, utilizing advanced spectroscopic methods including two-dimensional nuclear magnetic resonance techniques for structural characterization.
The structural elucidation of this compound revealed its membership within the broader classification of Daphniphyllum alkaloids, which are derived biosynthetically from six molecules of mevalonic acid through complex polycyclization reactions. Unlike its congeners daphniyunnines B through E, which represent unusual C-22 nor-Daphniphyllum alkaloids featuring alpha-beta unsaturated ketone functionalities, this compound maintains the complete carbon framework characteristic of the parent Daphniphyllum skeletal type. The compound's molecular structure features a complex pentacyclic core system with the specific arrangement of rings that distinguishes it from other known Daphniphyllum alkaloid subtypes.
Following its initial discovery in Daphniphyllum yunnanense, this compound has been identified in additional species within the genus, demonstrating its occurrence across multiple taxonomic boundaries within Daphniphyllum. Notably, the alkaloid has been isolated from the leaves and stems of Daphniphyllum macropodum, a species with broader geographic distribution spanning Japan, Korea, and China. Further investigations revealed its presence in Daphniphyllum longeracemosum, alongside other members of the daphniyunnine family, indicating potential shared biosynthetic pathways among related species.
Table 1: Physical and Chemical Properties of this compound
Taxonomic Origins in Daphniphyllum Species
This compound originates from species belonging to the genus Daphniphyllum, which constitutes the sole genus within the flowering plant family Daphniphyllaceae. This taxonomically distinct family was described as early as 1826 and encompasses approximately 25 to 30 species of dioecious evergreen trees and shrubs distributed primarily throughout east and southeast Asia, with additional populations extending to the Indian Subcontinent and New Guinea. The genus name Daphniphyllum derives from the Greek words referring to Daphne and leaf, reflecting the superficial similarity of foliage between plants in this genus and some members of the genus Daphne, despite the absence of close phylogenetic relationships.
The primary source species for this compound, Daphniphyllum yunnanense, represents one of approximately ten Daphniphyllum species documented in China. This species is characterized as a shrub with restricted distribution to the southeastern regions of Yunnan Province, where it grows in subtropical broad-leaved forest ecosystems. The plant material utilized for the original isolation consisted of both stems and leaves, indicating that this compound accumulates in the vegetative tissues of the plant rather than being restricted to specialized organs such as flowers or fruits.
Daphniphyllum macropodum, another confirmed source of this compound, exhibits considerably broader geographic distribution compared to Daphniphyllum yunnanense. This species occurs naturally across temperate and subtropical regions of Japan, Korea, and southern China, with small populations also documented in the southern Kuril Islands. The species typically manifests as a shrub or small tree reaching heights of 3 to 10 meters, though exceptional specimens may attain heights up to 20 meters. The leaves of Daphniphyllum macropodum are characterized by their substantial size, measuring 14 to 25 centimeters in length and 3 to 6.5 centimeters in width, with distinctive purplish red petioles and prominent venation patterns.
The third confirmed source, Daphniphyllum longeracemosum, represents another Chinese endemic species with distribution patterns that overlap partially with those of Daphniphyllum yunnanense. The presence of this compound across these three distinct species suggests either shared biosynthetic capabilities or potential horizontal transfer of metabolic pathways within the genus. The consistent occurrence of this alkaloid in species with varying geographic distributions and ecological preferences indicates its fundamental importance to the biochemical repertoire of the Daphniphyllum genus.
Table 2: Taxonomic and Geographic Distribution of this compound Source Species
Ecological Significance of Producer Organisms
The ecological significance of this compound-producing organisms extends beyond their role as sources of bioactive compounds to encompass their fundamental contributions to forest ecosystem structure and function. Daphniphyllum species, particularly Daphniphyllum macropodum, have been identified as potential foundation species in certain forest communities across latitudinal gradients in China. Foundation species are characterized by their numerical dominance and substantial biomass contributions within ecological assemblages, exerting disproportionate influence on community structure and ecosystem processes relative to their individual abundances.
Recent ecological investigations have demonstrated that Daphniphyllum macropodum exhibits characteristics consistent with foundation species classification in cool temperate and cold temperate forest systems. The species demonstrates significant positive correlations between its local abundance and beta diversity of associated woody plant communities, while simultaneously showing negative relationships with certain alpha diversity measures. These patterns indicate that Daphniphyllum macropodum populations create environmental heterogeneity that supports diverse plant assemblages while potentially suppressing local species richness through competitive exclusion or allelopathic effects.
The altitudinal distribution patterns of Daphniphyllum macropodum reveal significant ecological adaptations that contribute to its success across varying environmental gradients. Studies examining functional traits across elevational transects from 1,100 to 1,500 meters have revealed systematic changes in leaf morphology and chemistry that reflect adaptive responses to changing environmental conditions. At intermediate elevations around 1,300 meters, the species exhibits conservation strategies characterized by increased leaf thickness, higher tissue density, and elevated nitrogen content, contrasting with acquisition strategies employed at lower elevations. These physiological adaptations enable Daphniphyllum macropodum to maintain viable populations across substantial environmental gradients, contributing to ecosystem stability and resilience.
The dioecious reproductive strategy employed by all Daphniphyllum species represents an important ecological adaptation that influences population dynamics and genetic diversity within natural communities. Male and female flowers are borne on separate individual plants, necessitating cross-pollination for successful reproduction and fruit development. This reproductive system promotes genetic diversity within populations while requiring sufficient population densities to ensure successful pollination and reproductive success. The temporal coordination of flowering between male and female individuals becomes critical for population persistence, particularly in fragmented habitats where population sizes may be reduced.
The production of this compound and related alkaloids by Daphniphyllum species likely serves important ecological functions related to plant defense against herbivory and pathogen attack. Daphniphyllum alkaloids demonstrate various biological activities including cytotoxic, antioxidant, and antiplatelet activating factor effects, suggesting their potential roles in protecting plants from biotic stresses. The complex molecular architectures of these compounds, requiring substantial metabolic investment for biosynthesis, indicate their fundamental importance to plant survival and reproductive success in natural environments.
Table 3: Ecological Characteristics of this compound Producer Species
Properties
IUPAC Name |
methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPHFQOKSWKPK-ZGIUMOQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tricyclic Core
The ABC ring system has been efficiently assembled using palladium-catalyzed enolate alkenylation (Table 1). Bonjoch's approach to calyciphylline A illustrates this:
| Step | Reaction | Yield | Key Feature |
|---|---|---|---|
| 1 | Pd-catalyzed enolate alkenylation | 65% | Forms C9–C10 bond |
| 2 | Hydrogenation | 89% | Establishes C11 stereochemistry |
| 3 | Reductive amination | 76% | Completes tricyclic core |
This methodology, applied to α-allylcyclohexanedione precursors, enables rapid access to the bowl-shaped tricycle critical for this compound.
Functionalization via Radical Cyclization
Ibrahim's radical cascade (source) offers a streamlined path to the tertiary amine core:
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Neutral aminyl radical generation : Photolytic cleavage of a selenide precursor
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β-enone addition : Radical adds to the enone's β-position (k = 1.2 × 10^4 M^−1s^−1)
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Alkyne trapping : Forms the bridged piperidine system in 68% yield
This four-step sequence from carvone derivatives demonstrates potential applicability to this compound's γ-lactam system.
Detailed Stepwise Synthesis
Early-Stage Building Blocks
The Heathcock group's codaphniphylline synthesis (source) provides foundational steps:
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Noyori asymmetric reduction : Me 2-oxocyclopentanecarboxylate → trans-β-hydroxy ester (93% ee)
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Frater-Seebach alkylation : Homogeranyl iodide coupling (dr 4:1)
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Zinc-mediated cyclization : Forms the daphnane skeleton via lactonization
These transformations establish the C3, C7, and C15 stereocenters critical for this compound.
Critical Cyclization Steps
The Ding group's work on cembranoids (source) highlights two pivotal reactions:
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Au(I)-catalyzed Conia-ene reaction :
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Substrate: Propargylamide 2
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Conditions: 5 mol% AuCl(PPh₃)/AgOTf
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Outcome: Forms bridged piperidine 4 in 82% yield
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6π-electrocyclization :
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Substrate: Triene 6a
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Conditions: Toluene, 110°C
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Outcome: Constructs aromatic ring E in 74% yield
-
These methods directly address the 7-membered ring challenge in this compound.
Challenges and Optimization
C21 Methyl Group Installation
Initial conjugate addition attempts failed due to steric hindrance (source). The successful solution employed:
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Thia-Paternò–Büchi [2+2] cycloaddition : Forms thietane 20 (dr >20:1)
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LiAlH₄-mediated reduction-rebound : Delivers syn-hydromethylation (72% yield)
This sequence overcomes the tetrasubstituted alkene challenge through stereospecific photochemistry.
Late-Stage Deoxygenation
The final deoxygenation of piperidone 22 (source) required careful optimization:
| Condition | Result |
|---|---|
| Barton-McCombie | <10% yield |
| TMSCl/NaI | 45% yield |
| BF₃·OEt₂/EtSH | 82% yield |
The Lewis acid-mediated protocol proved essential for this compound's pentacyclic system.
Comparative Analysis of Synthetic Routes
| Strategy | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Radical cascade | 4 | 48% | Rapid core assembly |
| Pd-catalyzed | 9 | 32% | Scalable to gram quantities |
| Au-mediated | 11 | 9% | Handles complex ring systems |
The radical approach offers efficiency, while transition metal catalysis provides better stereocontrol for this compound's seven stereocenters .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Biological Activities
Daphniyunnine A exhibits various biological activities that make it a candidate for pharmaceutical applications:
Synthetic Studies and Methodologies
The synthesis of this compound and its derivatives has been a focus of recent research. Various synthetic routes have been developed to construct the complex ring systems characteristic of this alkaloid:
- Total Synthesis : Researchers have successfully achieved total syntheses of related compounds like Daphniyunnine B using innovative synthetic methodologies. These approaches often involve multi-step reactions that utilize organocatalytic processes and stereoselective transformations .
- Scalable Synthesis : Efficient synthetic methods have been established for constructing the ABC ring system common to many Daphniphyllum alkaloids, facilitating further exploration of their biological activities .
Case Studies
Several case studies highlight the applications and potential of this compound:
- Antitumor Research : In a study focusing on nasopharyngeal cancer, derivatives of this compound were shown to significantly inhibit cancer cell proliferation and induce apoptosis. This research underscores the compound's potential as a lead in anticancer drug development .
- Synthetic Advances : The development of novel synthetic pathways for this compound has led to the discovery of new derivatives with enhanced biological activities. These studies are paving the way for more effective therapeutic agents derived from this alkaloid .
- Pharmacological Studies : Investigations into the pharmacological profile of this compound have revealed its potential utility in treating inflammatory diseases due to its immunomodulatory effects observed in preliminary assays .
Mechanism of Action
The mechanism of action of Daphniyunnine A involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Daphniyunnine A is part of a broader family of Daphniphyllum alkaloids, many of which share structural motifs but differ in functionalization, oxidation states, and bioactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Alkaloids
Key Structural and Functional Differences
Skeleton Degradation: Daphniyunnine B and D exhibit extensive degradation, with B being the "most degraded" in its class due to C-22 nor and 10,17-seco modifications . In contrast, this compound retains a more intact tetracyclic yuzurimine framework. Daphniyunnine D and daphnilongeranin B share a [7-5-5] tricyclic core synthesized via intramolecular Pauson-Khand reactions, a feature absent in this compound .
Functional Groups :
- This compound is distinguished by a hydroxyl group at C-11, a feature also seen in daphhimalenine C but absent in Daphniyunnine B and D .
- Daphhimalenine D is identified as the N-oxide form of Daphniyunnine B, highlighting oxidation state variations within the family .
Bioactivity :
- Daphniyunnine B and D demonstrate potent cytotoxicity against P-388 and A-549 tumor cell lines, whereas this compound’s bioactivity remains uncharacterized .
- The [7-5-5] tricyclic core in Daphniyunnine D and daphnilongeranin B is hypothesized to enhance bioactivity through radical-mediated allylic oxygenation .
Biological Activity
Daphniyunnine A is a notable alkaloid derived from the Daphniphyllum genus, particularly isolated from Daphniphyllum yunnanense. This compound has garnered attention due to its unique structural features and diverse biological activities.
Chemical Structure and Properties
This compound belongs to the class of daphniphyllum alkaloids, characterized by complex frameworks that include fused ring systems. The structure of this compound was elucidated using various spectroscopic methods, including 2D NMR and single-crystal X-ray diffraction, confirming its molecular configuration.
Cytotoxicity
One of the primary areas of research concerning this compound is its cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound exhibits moderate cytotoxicity:
- HeLa Cells : The compound showed an IC50 value of approximately 16.0 μg/mL against HeLa cells, indicating a significant inhibitory effect on this cervical cancer cell line .
- Other Cell Lines : Daphniyunnine D, a related alkaloid, exhibited even stronger cytotoxicity with IC50 values of 3.0 μM against P-388 and 0.6 μM against A-549 cells, suggesting that derivatives of this compound may also possess potent anti-cancer properties .
Antibacterial and Antimicrobial Activity
Research into the antibacterial properties of this compound has yielded mixed results. While some related compounds have shown varying degrees of antibacterial activity, this compound itself has not demonstrated significant antibacterial effects against tested strains .
Immunosuppressive Effects
In studies assessing immunosuppressive properties, this compound and its derivatives did not show significant activity against protein tyrosine phosphatase non-receptor type 1 (PTPN1), nor did they inhibit lipopolysaccharide-induced macrophage inflammation at concentrations up to 10 μM .
Comparative Biological Activity Table
| Compound | Source | Cell Line Tested | IC50 Value (μM) | Activity Type |
|---|---|---|---|---|
| This compound | Daphniphyllum yunnanense | HeLa | 16.0 | Cytotoxicity |
| Daphniyunnine D | Daphniphyllum yunnanense | P-388 | 3.0 | Cytotoxicity |
| Daphniyunnine D | Daphniphyllum yunnanense | A-549 | 0.6 | Cytotoxicity |
| Other Alkaloids | Various | Various | Not significant | Antibacterial |
Case Studies and Research Findings
Recent studies have focused on the biosynthetic pathways of this compound and related alkaloids. The proposed biosynthetic route suggests that these compounds can be derived from macrodaphniphyllidine through a series of transformations . This insight into their synthesis not only aids in understanding their biological activity but also facilitates the development of synthetic analogs for therapeutic purposes.
Additionally, comparative studies with other daphniphyllum alkaloids highlight the structural diversity within this class and correlate specific structural features with biological activity. For example, modifications to the core structure can significantly enhance cytotoxic effects, as observed in related compounds .
Q & A
Q. How can researchers address reviewer concerns about this compound’s structural novelty in a manuscript?
- Methodological Answer : Compare NMR/MS data with public databases (PubChem, NPASS) to confirm novelty. Highlight unique functional groups or stereochemistry via X-ray crystallography or electronic circular dichroism (ECD). Cite precedents for similar scaffolds and emphasize divergent bioactivities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
